N-hexyl-N'-(4-phenyl-1,3-thiazol-2-yl)ethanediamide
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Overview
Description
N(1)-HEXYL-N(2)-(4-PHENYL-1,3-THIAZOL-2-YL)ETHANEDIAMIDE is a complex organic compound that features a unique combination of a hexyl chain, a phenyl group, and a thiazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N(1)-HEXYL-N(2)-(4-PHENYL-1,3-THIAZOL-2-YL)ETHANEDIAMIDE typically involves the reaction of hexylamine with 4-phenyl-1,3-thiazole-2-carbonyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at low temperatures to control the reaction rate and yield.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors can enhance the efficiency and yield of the reaction. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
N(1)-HEXYL-N(2)-(4-PHENYL-1,3-THIAZOL-2-YL)ETHANEDIAMIDE can undergo various chemical reactions, including:
Oxidation: The thiazole ring can be oxidized using oxidizing agents like hydrogen peroxide.
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride.
Substitution: The phenyl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Electrophiles like bromine in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Oxidized thiazole derivatives.
Reduction: Reduced amide derivatives.
Substitution: Substituted phenyl derivatives.
Scientific Research Applications
N(1)-HEXYL-N(2)-(4-PHENYL-1,3-THIAZOL-2-YL)ETHANEDIAMIDE has several scientific research applications:
Chemistry: Used as a ligand in coordination chemistry to form metal complexes.
Biology: Investigated for its potential as an antimicrobial agent due to the presence of the thiazole ring.
Medicine: Explored for its potential use in drug development, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the synthesis of advanced materials with specific properties.
Mechanism of Action
The mechanism of action of N(1)-HEXYL-N(2)-(4-PHENYL-1,3-THIAZOL-2-YL)ETHANEDIAMIDE involves its interaction with molecular targets such as enzymes or receptors. The thiazole ring can interact with active sites of enzymes, inhibiting their activity. Additionally, the phenyl group can enhance the compound’s binding affinity to specific receptors, modulating their function.
Comparison with Similar Compounds
Similar Compounds
- N(1)-HEXYL-N(2)-(4-METHYL-1,3-THIAZOL-2-YL)ETHANEDIAMIDE
- N(1)-HEXYL-N(2)-(4-ETHYL-1,3-THIAZOL-2-YL)ETHANEDIAMIDE
- N(1)-HEXYL-N(2)-(4-PHENYL-1,3-OXAZOL-2-YL)ETHANEDIAMIDE
Uniqueness
N(1)-HEXYL-N(2)-(4-PHENYL-1,3-THIAZOL-2-YL)ETHANEDIAMIDE is unique due to the presence of both a phenyl group and a thiazole ring, which confer specific chemical and biological properties
Properties
Molecular Formula |
C17H21N3O2S |
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Molecular Weight |
331.4 g/mol |
IUPAC Name |
N-hexyl-N'-(4-phenyl-1,3-thiazol-2-yl)oxamide |
InChI |
InChI=1S/C17H21N3O2S/c1-2-3-4-8-11-18-15(21)16(22)20-17-19-14(12-23-17)13-9-6-5-7-10-13/h5-7,9-10,12H,2-4,8,11H2,1H3,(H,18,21)(H,19,20,22) |
InChI Key |
GZTIOXLWLNILOQ-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCNC(=O)C(=O)NC1=NC(=CS1)C2=CC=CC=C2 |
Origin of Product |
United States |
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